molecular formula C12H8F3NO2 B13435157 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid

6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid

Cat. No.: B13435157
M. Wt: 255.19 g/mol
InChI Key: UBOVZPJXEQYSIA-UHFFFAOYSA-N
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Description

6-Methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by the presence of a methyl group at the 6th position, a trifluoromethyl group at the 2nd position, and a carboxylic acid group at the 4th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of an aromatic aldehyde with an amine in the presence of a catalyst. Another method involves the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the trifluoromethyl and carboxylic acid groups, which are sensitive to harsh conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

6-Methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

  • 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
  • 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
  • 5,6,8-Trifluoroquinolines

Comparison: Compared to these similar compounds, 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, imparts distinct electronic properties that can enhance its interaction with biological targets and its stability under various conditions .

Properties

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C12H8F3NO2/c1-6-2-3-9-7(4-6)8(11(17)18)5-10(16-9)12(13,14)15/h2-5H,1H3,(H,17,18)

InChI Key

UBOVZPJXEQYSIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C(F)(F)F

Origin of Product

United States

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